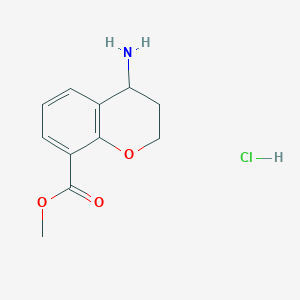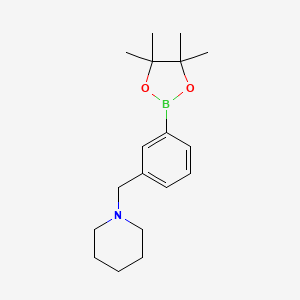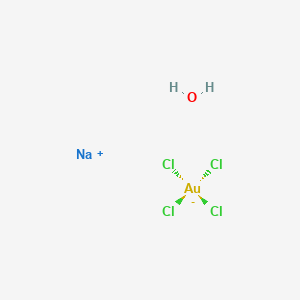
Sodium tetrachloroaurate(III) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrachloroaurate(III) hydrate is an inorganic compound with the chemical formula NaAuCl₄·xH₂O. It is composed of sodium (Na⁺) and tetrachloroaurate (AuCl₄⁻) ions. This compound exists in both anhydrous and hydrated forms, with the hydrated form being more common. At room temperature, it appears as a golden-orange solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The conventional method for preparing sodium tetrachloroaurate(III) hydrate involves the reaction of tetrachloroauric acid (H[AuCl₄]) with sodium chloride (NaCl) or sodium carbonate (Na₂CO₃). The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate .
Reactions:
- H[AuCl₄] + NaCl → Na[AuCl₄] + HCl
- 2 H[AuCl₄] + Na₂CO₃ → 2 Na[AuCl₄] + H₂O + CO₂
Industrial Production Methods: More efficient preparation methods have been discovered, such as the addition of gold with sodium oxy-halogen salts and hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrachloroaurate(III) hydrate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to gold metal (Au) under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like phosphines and amines can react with this compound.
Major Products:
Oxidation: Formation of gold oxides.
Reduction: Formation of elemental gold.
Substitution: Formation of gold complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Sodium tetrachloroaurate(III) hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium tetrachloroaurate(III) hydrate exerts its effects involves the interaction of the AuCl₄⁻ ion with various molecular targets. In catalytic reactions, it facilitates the formation of intermediates that lower the activation energy of the reaction. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Gold(III) chloride (AuCl₃)
- Potassium tetrachloroaurate(III) (KAuCl₄)
- Chloroauric acid (HAuCl₄)
Comparison: Sodium tetrachloroaurate(III) hydrate is unique due to its high solubility in water and alcohol, making it suitable for various aqueous and organic reactions. Compared to gold(III) chloride, it is less expensive and more stable in its hydrated form .
Eigenschaften
IUPAC Name |
sodium;tetrachlorogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCVHXKFJBNKC-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].Cl[Au-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593503 |
Source


|
| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29156-65-8 |
Source


|
| Record name | Sodium tetrachloroaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrachloroaurate(III) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

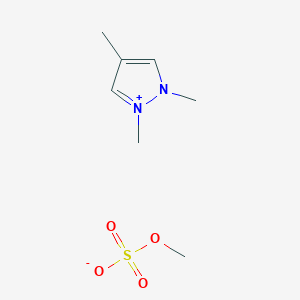


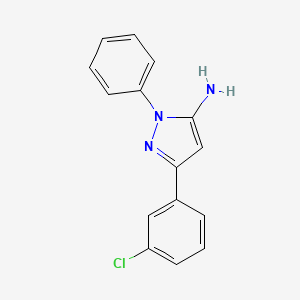



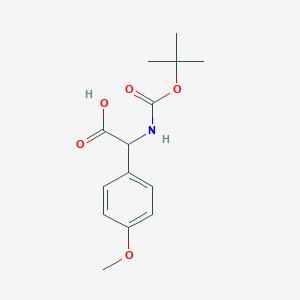
![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)
